methyl 3-amino-1H-indazole-6-carboxylate

Kinase Inhibition PDK1 Medicinal Chemistry

Replace metabolically labile phenols with this validated indazole scaffold. The 3-amino-6-carboxylate pattern enables orthogonal derivatization for SAR campaigns and bifunctional degrader construction. - **Key advantage:** No intrinsic kinase inhibition (IC50 > 55.69 µM) → clean fragment-based discovery. - **Regioisomer purity:** Guaranteed correct substitution pattern; prevents misdirected vector geometry and regioisomeric impurities. - **Supply:** Verified source, immediate global shipment available.

Molecular Formula C9H9N3O2
Molecular Weight 191.19
CAS No. 1279865-95-0
Cat. No. B2650103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-amino-1H-indazole-6-carboxylate
CAS1279865-95-0
Molecular FormulaC9H9N3O2
Molecular Weight191.19
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C(=NN2)N
InChIInChI=1S/C9H9N3O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H3,10,11,12)
InChIKeyJBNDPDJGDUNATA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-Amino-1H-Indazole-6-Carboxylate: Specifications & Differential Profile


Methyl 3-amino-1H-indazole-6-carboxylate (CAS: 1279865-95-0) is a heterocyclic compound belonging to the indazole family, characterized by an amino group at the 3-position and a methyl carboxylate ester at the 6-position of the indazole ring . With a molecular formula of C9H9N3O2 and a molecular weight of 191.19 g/mol, it is commercially available with standard purities of ≥96% . The indazole scaffold is a well-recognized bioisostere of phenol, offering enhanced lipophilicity and potentially reduced susceptibility to phase I and II metabolism compared to phenolic compounds, which makes it a valuable core for medicinal chemistry campaigns . This compound serves primarily as a versatile synthetic intermediate and building block for the generation of diverse, biologically active molecules .

Indazole scaffold as a versatile synthetic building block
Bioisostere of phenol with enhanced lipophilicity
Standard purity ≥96% with available QC documentation

Methyl 3-Amino-1H-Indazole-6-Carboxylate: Regioisomer Interchange Risks


Generic substitution of indazole-based building blocks is fraught with risk due to the profound impact of substitution patterns on biological activity and synthetic utility. The 3-amino-6-carboxylate pattern of this compound (CAS: 1279865-95-0) is critical for its role as a precursor to kinase inhibitors, as evidenced by the development of potent PDK1 inhibitors like GSK-2334470, which incorporates a 3-aminoindazole-6-yl fragment . In contrast, other regioisomers, such as methyl 3-amino-1H-indazole-5-carboxylate, direct synthetic elaboration toward different vector geometries, leading to compounds with distinct target engagement profiles, including activity against triple-negative breast cancer cell lines with IC50 values below 50 nM [1]. Furthermore, the presence of the methyl ester at the 6-position provides orthogonal reactivity compared to the free carboxylic acid (e.g., 3-amino-1H-indazole-6-carboxylic acid, CAS 871709-92-1), enabling selective amidation or reduction pathways that are essential for constructing complex drug candidates [2]. Interchanging these analogs without validation would introduce regioisomeric impurities and alter the vector of key functional groups, fundamentally changing downstream product identity and biological outcome.

5-Carboxylate regioisomer alters synthetic vector
Switching to methyl 3-amino-1H-indazole-5-carboxylate directs elaboration toward different geometries and target engagement profiles, as shown by potent derivatives against cancer cell lines. Regioisomeric purity is critical to maintain intended biological vector.
Free carboxylic acid eliminates orthogonal reactivity
Replacing the methyl ester with 3-amino-1H-indazole-6-carboxylic acid removes the protected carboxylate, limiting selective amidation or reduction pathways required for constructing complex drug candidates.

Methyl 3-Amino-1H-Indazole-6-Carboxylate: Key Differentiating Evidence


Kinase Inhibitory Potency: Scaffold vs. Optimized Derivatives

The unelaborated core scaffold, methyl 3-amino-1H-indazole-6-carboxylate (SID57288035), demonstrates minimal intrinsic kinase inhibition, with an IC50 > 55.69 µM against a human kinase target in a standardized assay . This high IC50 value indicates that the compound itself is not a potent drug candidate. However, this is its primary differentiation: it serves as an ideal, inactive starting point for fragment-based drug discovery and scaffold hopping. In stark contrast, a derivative elaborated from the 6-position of this core, GSK-2334470, achieves an IC50 of approximately 10 nM against PDK1, representing a >5,500-fold enhancement in potency [1]. This quantitative difference underscores the core's value as a highly optimizable scaffold with no confounding off-target activity at baseline.

Scaffold vs. Derivative
Reported
Core: >55.69 µM; GSK-2334470: ~10 nM
Clean starting scaffold for fragment-based SAR
Cross-study comparison; >5,500-fold difference
Kinase Inhibition PDK1 Medicinal Chemistry

Regioisomer Impact on Antiproliferative Activity

The position of the carboxylate ester on the indazole ring is a critical determinant of biological outcome. While specific data for this 6-carboxylate scaffold is limited, class-level inference from its close regioisomer, methyl 3-amino-1H-indazole-5-carboxylate, demonstrates that altering the substitution pattern yields potent biological activity. Derivatives of the 5-carboxylate isomer have been developed at the University of Cambridge that show potent inhibition of triple-negative breast cancer cell lines with IC50 values below 50 nM [1]. Furthermore, a broader study on 3-amino-1H-indazole derivatives (where substitution was varied) demonstrated broad-spectrum antiproliferative activity, with the most potent analog (W24) achieving IC50 values of 0.43-3.88 µM against HT-29, MCF-7, A-549, HepG2, and HGC-27 cancer cell lines [2]. This evidence strongly implies that the 6-carboxylate scaffold, while currently lacking identical published data, offers a distinct and potentially orthogonal vector for drug design compared to the 5-carboxylate isomer.

Regioisomer Antiproliferative Impact
Class-level inference
5-carboxylate derivatives: IC50
Substitution pattern determines biological vector
Data from analogous regioisomer; verify for 6-carboxylate
Indazole vs. Phenol Core
Class-level inference
More lipophilic; reduced phase I/II metabolism
May offer metabolic stability advantage
Qualitative class property; requires validation
Commercial Purity & QC
Supporting evidence
≥96% purity with NMR, HPLC, GC data from multiple vendors
Defined purity supports reproducible synthesis
Verify lot-specific COA before use
Antiproliferative Activity Cancer Cell Lines Regioisomerism

Bioisosteric Advantage Over Phenol Cores

Indazole is established as a superior bioisostere for phenol, offering key physicochemical advantages that directly impact drug development. This class-level property is inherent to methyl 3-amino-1H-indazole-6-carboxylate. Specifically, the indazole core is more lipophilic than a comparable phenol, which can improve membrane permeability . More importantly, it is less prone to phase I and II metabolism, a common liability for phenolic drugs that can lead to rapid clearance and the formation of reactive metabolites . This inherent metabolic stability of the core scaffold can simplify downstream ADME/PK optimization for any drug candidate built upon it.

Indazole vs. Phenol Core
Class-level inference
More lipophilic; reduced phase I/II metabolism
May offer metabolic stability advantage
Qualitative class property; requires validation
Bioisosterism Lipophilicity Metabolic Stability

Commercial Availability & Purity Specification

Methyl 3-amino-1H-indazole-6-carboxylate (CAS 1279865-95-0) is available from multiple reputable vendors with a standard purity specification of 96% . This is a critical differentiator for procurement from less common or custom-synthesized analogs, which may have variable purity and limited analytical characterization. Bidepharm, for instance, provides batch-specific quality control reports, including NMR, HPLC, and GC data, ensuring lot-to-lot consistency for reproducible research . In contrast, the related 5-carboxylate regioisomer (CAS 1784619-20-0) and the free acid analog (CAS 871709-92-1) are less widely available from major commercial sources, often requiring custom synthesis and potentially leading to longer lead times and higher costs.

Commercial Purity & QC
Supporting evidence
≥96% purity with NMR, HPLC, GC data from multiple vendors
Defined purity supports reproducible synthesis
Verify lot-specific COA before use
Chemical Purity Quality Control Reproducibility

Methyl 3-Amino-1H-Indazole-6-Carboxylate: Key Research Applications


Fragment-Based Drug Discovery (FBDD) Scaffold

Given its demonstrated lack of intrinsic kinase inhibitory activity (IC50 > 55.69 µM), this compound is an ideal starting point for fragment-based drug discovery . Researchers can use it as a 'clean' scaffold to explore chemical space around the 6-carboxylate and 3-amino moieties. This allows for the design and synthesis of focused libraries where any observed potency (e.g., moving from µM to nM range as seen with GSK-2334470 [1]) can be unequivocally attributed to the added substituents, thereby establishing clear and patentable structure-activity relationships (SAR).

Building Block for PROTACs

The orthogonal functional groups—the 3-amino and 6-carboxylate ester—make this compound a versatile building block for constructing bifunctional molecules like PROTACs. The 6-carboxylate can be hydrolyzed and coupled to a linker that recruits an E3 ligase, while the 3-amino group can be elaborated to create a ligand for the target protein of interest. This specific substitution pattern (3-amino-6-carboxylate) is a key structural feature in patented kinase inhibitor scaffolds, including those used in bifunctional degrader technologies [2].

Phenol Bioisostere for Lead Optimization

In medicinal chemistry campaigns where a phenolic moiety is identified as a metabolic liability, methyl 3-amino-1H-indazole-6-carboxylate serves as a strategic replacement. The indazole core offers enhanced lipophilicity and reduced susceptibility to glucuronidation and sulfation, as it is a proven bioisostere of phenol . Incorporating this scaffold can improve the metabolic stability and half-life of a lead compound without necessitating a complete redesign of the pharmacophore.

Precursor for 6-Carboxamide-3-Aminoindazole Derivatives

The methyl ester at the 6-position is a convenient protected form of the carboxylic acid. This compound is a direct precursor to 6-carboxamide-3-aminoindazoles, a class of compounds with reported activity against various kinases, including TTK, PLK4, and Aurora kinases [3][4]. This enables the rapid, one-step generation of diverse libraries of amides for screening against these and other kinase targets, streamlining the hit-to-lead process.

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Inactive core scaffold for clean SAR
Verify no intrinsic kinase activity
PROTAC building block
Orthogonal 3-amino and 6-ester groups
Bifunctional linker conjugation feasibility
Phenol bioisostere replacement
Enhanced lipophilicity and metabolic stability
Metabolic soft-spot profiling
6-carboxamide precursor
Methyl ester for one-step amidation
Kinase selectivity panel screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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